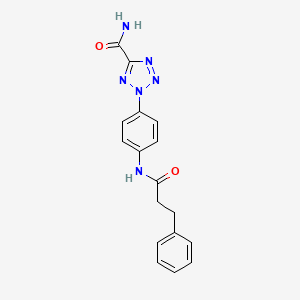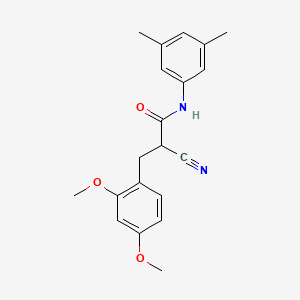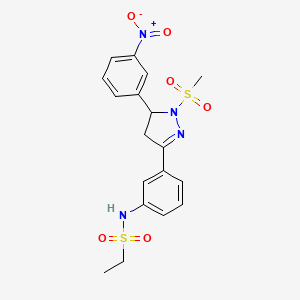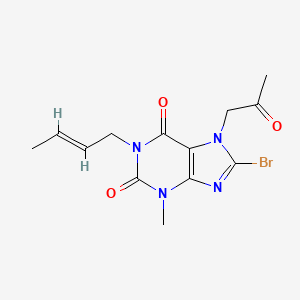
3-(3-Chloro-4-fluorophenyl)-N-cyclopropylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chloro-4-fluorophenyl)-N-cyclopropylpropanamide, also known as CPP-115, is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, an important neurotransmitter in the brain. Inhibition of GABA transaminase leads to an increase in GABA levels, which can have a variety of effects on the brain and body. CPP-115 has been studied for its potential use in treating a variety of neurological and psychiatric disorders.
Wirkmechanismus
3-(3-Chloro-4-fluorophenyl)-N-cyclopropylpropanamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA. This leads to an increase in GABA levels in the brain, which can have a variety of effects on neuronal excitability and neurotransmission. GABA is the primary inhibitory neurotransmitter in the brain, and increased GABA levels can lead to reduced neuronal excitability and increased inhibition of neurotransmission.
Biochemical and Physiological Effects:
3-(3-Chloro-4-fluorophenyl)-N-cyclopropylpropanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase GABA levels in the brain, which can lead to reduced neuronal excitability and increased inhibition of neurotransmission. It has also been shown to have analgesic and anxiolytic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(3-Chloro-4-fluorophenyl)-N-cyclopropylpropanamide in lab experiments is its potency and specificity as a GABA transaminase inhibitor. This allows researchers to study the effects of increased GABA levels on neuronal excitability and neurotransmission. One limitation of using 3-(3-Chloro-4-fluorophenyl)-N-cyclopropylpropanamide is its potential for off-target effects, as inhibition of other enzymes or receptors could lead to unintended consequences.
Zukünftige Richtungen
There are several potential future directions for research on 3-(3-Chloro-4-fluorophenyl)-N-cyclopropylpropanamide. One area of interest is its potential use in treating addiction, as increased GABA levels have been associated with reduced drug-seeking behavior. Another area of interest is its potential use in treating epilepsy, as increased GABA levels have been shown to have anticonvulsant effects. Additionally, further studies could be done to better understand the biochemical and physiological effects of 3-(3-Chloro-4-fluorophenyl)-N-cyclopropylpropanamide and its potential for off-target effects.
Synthesemethoden
3-(3-Chloro-4-fluorophenyl)-N-cyclopropylpropanamide can be synthesized using a variety of methods. One common method involves the reaction of 3-(3-Chloro-4-fluorophenyl)propanoic acid with cyclopropylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with acetic anhydride and triethylamine to yield 3-(3-Chloro-4-fluorophenyl)-N-cyclopropylpropanamide.
Wissenschaftliche Forschungsanwendungen
3-(3-Chloro-4-fluorophenyl)-N-cyclopropylpropanamide has been studied for its potential use in treating a variety of neurological and psychiatric disorders. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models. It has also been studied for its potential use in treating addiction, as increased GABA levels have been associated with reduced drug-seeking behavior.
Eigenschaften
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-N-cyclopropylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO/c13-10-7-8(1-5-11(10)14)2-6-12(16)15-9-3-4-9/h1,5,7,9H,2-4,6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMBKMXKHCNTNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CCC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-4-fluorophenyl)-N-cyclopropylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide](/img/structure/B3019108.png)

![methyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B3019110.png)

![2-[3-(Trifluoromethyl)phenyl]propanenitrile](/img/structure/B3019115.png)
![2-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiazole-4-carboxamide](/img/structure/B3019118.png)

![Methyl 2-((7-acetamido-6-(benzyloxy)-2,2-dimethylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)propanoate](/img/structure/B3019123.png)



![6-[2-amino-5-(4-methoxyphenoxy)-1H-pyrimidin-6-ylidene]-3-(2-methylprop-2-enoxy)-1-cyclohexa-2,4-dienone](/img/structure/B3019128.png)

![Propan-2-yl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B3019130.png)